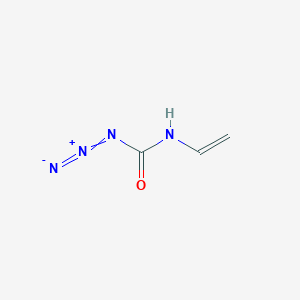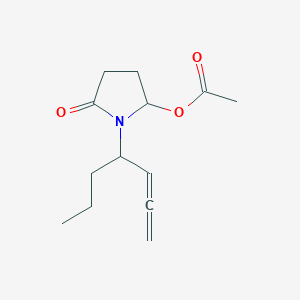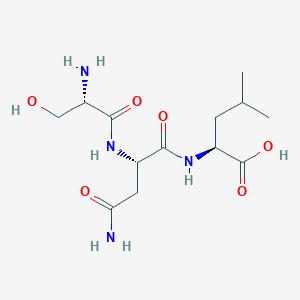
L-Leucyl-L-alanyl-L-alanyl-L-valyl-L-leucyl-L-valyl-L-valyl-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucyl-L-alanyl-L-alanyl-L-valyl-L-leucyl-L-valyl-L-valyl-L-phenylalanine is a synthetic peptide composed of nine amino acids: leucine, alanine, valine, and phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-alanyl-L-alanyl-L-valyl-L-leucyl-L-valyl-L-valyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose the reactive amine groups for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-alanyl-L-alanyl-L-valyl-L-leucyl-L-valyl-L-valyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can break disulfide bonds, if any.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Site-directed mutagenesis, chemical modification
Major Products Formed
Oxidation: Disulfide-bonded peptides
Reduction: Reduced peptides with free thiol groups
Substitution: Modified peptides with altered amino acid sequences
Scientific Research Applications
L-Leucyl-L-alanyl-L-alanyl-L-valyl-L-leucyl-L-valyl-L-valyl-L-phenylalanine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.
Materials Science: Explored for its use in the development of peptide-based materials and nanostructures.
Medicine: Studied for its potential role in wound healing, tissue engineering, and as a biomarker for certain diseases.
Mechanism of Action
The mechanism of action of L-Leucyl-L-alanyl-L-alanyl-L-valyl-L-leucyl-L-valyl-L-valyl-L-phenylalanine depends on its specific application. In general, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to desired therapeutic or biological outcomes.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-phenylalanine: A dipeptide composed of alanine and phenylalanine, used in metabolic studies.
L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and cell culture.
L-Leucyl-L-alanine: A simple dipeptide used in biochemical research.
Uniqueness
L-Leucyl-L-alanyl-L-alanyl-L-valyl-L-leucyl-L-valyl-L-valyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This peptide’s combination of hydrophobic and aromatic residues makes it particularly interesting for studying protein-protein interactions and developing peptide-based materials.
Properties
CAS No. |
628725-64-4 |
|---|---|
Molecular Formula |
C42H70N8O9 |
Molecular Weight |
831.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C42H70N8O9/c1-21(2)18-29(43)37(53)45-26(11)35(51)44-27(12)36(52)48-32(23(5)6)39(55)46-30(19-22(3)4)38(54)49-34(25(9)10)41(57)50-33(24(7)8)40(56)47-31(42(58)59)20-28-16-14-13-15-17-28/h13-17,21-27,29-34H,18-20,43H2,1-12H3,(H,44,51)(H,45,53)(H,46,55)(H,47,56)(H,48,52)(H,49,54)(H,50,57)(H,58,59)/t26-,27-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
VQCUACPBKGPVMX-DVFLVHSTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate](/img/structure/B14226228.png)
![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14226230.png)

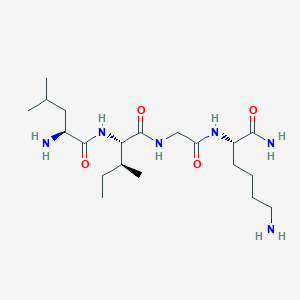

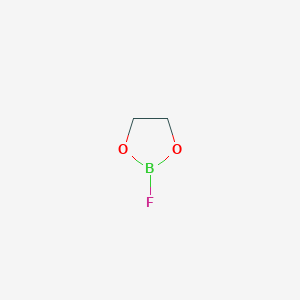
![N-[2-(Dodecyloxy)ethyl]-N,N-bis(2-hydroxyethyl)benzenemethanaminium](/img/structure/B14226275.png)
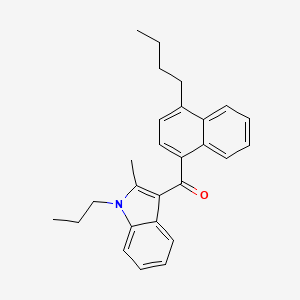
![2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14226293.png)
![4-Bromo-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B14226299.png)
